N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide
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Overview
Description
N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide is an organic compound with the molecular formula C19H22N2O2 and a molecular weight of 310.397. This compound is characterized by the presence of a propoxyphenyl group, a pyridinylmethyl group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves the following steps:
Formation of the Propoxyphenylmethyl Intermediate: The initial step involves the reaction of 3-propoxybenzyl chloride with an appropriate base to form the 3-propoxybenzyl intermediate.
Coupling with Pyridin-3-ylmethylamine: The intermediate is then reacted with pyridin-3-ylmethylamine under suitable conditions to form the desired product.
Amidation Reaction: The final step involves the amidation of the intermediate with prop-2-enamide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide
- N-[(3-Ethoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide
- N-[(3-Butoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Uniqueness
N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
N-[(3-propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-11-23-18-9-5-7-16(12-18)14-21(19(22)4-2)15-17-8-6-10-20-13-17/h4-10,12-13H,2-3,11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZBIBUNLHAFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CN(CC2=CN=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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